molecular formula C22H28O3 B8560783 1-Methylheptyl 4-Benzyloxybenzoate CAS No. 127319-86-2

1-Methylheptyl 4-Benzyloxybenzoate

Cat. No. B8560783
CAS RN: 127319-86-2
M. Wt: 340.5 g/mol
InChI Key: UXZXZHOYLIFWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylheptyl 4-Benzyloxybenzoate is a useful research compound. Its molecular formula is C22H28O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylheptyl 4-Benzyloxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylheptyl 4-Benzyloxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

127319-86-2

Product Name

1-Methylheptyl 4-Benzyloxybenzoate

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

octan-2-yl 4-phenylmethoxybenzoate

InChI

InChI=1S/C22H28O3/c1-3-4-5-7-10-18(2)25-22(23)20-13-15-21(16-14-20)24-17-19-11-8-6-9-12-19/h6,8-9,11-16,18H,3-5,7,10,17H2,1-2H3

InChI Key

UXZXZHOYLIFWGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxybenzoic acid chloride (1.23 g) in methylene chloride (10 ml) was added slowly under ice cooling a solution of optically active 2-octanol (0.59 g), dimethylaminopyridine (0.55 g) and triethylamine (0.48 g) in methylene chloride (20 ml). The mixture was left to stand until it reached room temperature and was left to stand overnight in order to complete the reaction. The solution was poured in ice water and extracted with methylene chloride. The extracted layer was washed with dilute hydrochloric acid, water, 1N aqueous sodium carbonate solution and water, in this order, and dried over anhydrous magnesium sulfate. After the extract was distilled to remove the solvent until a crude product was obtained, the product was purified by toluene-silica gel column chromatography and further recrystallized from ethanol to obtain the titled compound (1.48 g).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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